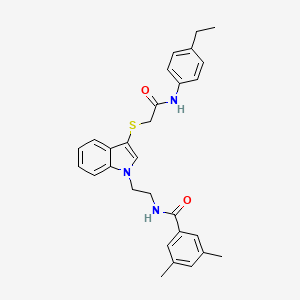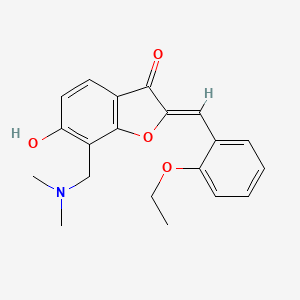
1-Ethyl-3-(4-ethylphenyl)sulfonylquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-Ethyl-3-(4-ethylphenyl)sulfonylquinolin-4-one is a heterocyclic derivative that is likely to possess interesting chemical and biological properties due to its structural features. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related sulfonyl-containing quinoline derivatives, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related heterocyclic derivatives, such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, has been achieved through a visible-light-promoted reaction involving N-alkyl-N-methacryloyl benzamides and sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature . This method demonstrates the potential for synthesizing sulfonyl-containing quinoline derivatives under mild conditions with good to excellent yields. Similarly, the synthesis of unsymmetrical polyhydroquinoline derivatives has been reported using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst, indicating the versatility of sulfonyl groups in heterocyclic chemistry .
Molecular Structure Analysis
The molecular structure of sulfonyl-containing quinoline derivatives is characterized by the presence of a sulfonyl group attached to the quinoline ring. This functional group can significantly influence the electronic properties of the molecule and its interactions with biological targets. The sulfonyl group's ability to accept or donate electrons can also affect the reactivity of the compound .
Chemical Reactions Analysis
Sulfonyl-containing quinoline derivatives can undergo various chemical reactions, including further functionalization. For instance, the reduction of sulfonylmethylisoquinoline diones with NaBH4 can lead to the formation of hydroxy derivatives . The reactivity of the sulfonyl group also allows for the formation of quinolinium salts when reacted with sulfonyl chlorides, as demonstrated in the synthesis of 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl-containing quinoline derivatives are influenced by the nature of the substituents on the quinoline ring. For example, the introduction of a sulfonylthio substituent can impact the solubility and stability of the compound . The presence of different substituents can also affect the compound's antimicrobial activity, as seen in the varying activity ranges against Gram-positive and Gram-negative bacteria, as well as antifungal activity .
Relevant Case Studies
The antimicrobial activity of sulfonyl-containing quinoline derivatives has been studied, with some compounds exhibiting growth-inhibitory activity towards a range of bacteria and fungi. The study of 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides revealed that the phenylsulfonylthio substituent at the 3-quinoline position and a 4-chlorophenylamine group at position 4 conferred the highest activity against Gram-positive bacteria and Candida albicans . These findings suggest that the structural modifications of the quinoline ring can lead to significant changes in biological activity, which could be relevant for the development of new antimicrobial agents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
- Four-Component One-Pot Synthesis : An efficient method using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimethyl-5-oxoquinoline-3-carboxylates demonstrates the utility of similar compounds in facilitating clean and simple chemical reactions, suggesting potential uses in synthetic organic chemistry (Khaligh, 2014).
Material Science
- Electron Transport Materials : A study on new sulfone-based materials for phosphorescent organic light-emitting diodes (PhOLEDs) illustrates the application of sulfone derivatives in developing high-performance electronic devices. These materials, characterized by high triplet energy and wide band gaps, point to the potential of 1-Ethyl-3-(4-ethylphenyl)sulfonylquinolin-4-one in similar advanced material applications (Jeon, Earmme, & Jenekhe, 2014).
Chemical Sensors
- Fluorescent Probes : Research into the development of fluorescent probes for detecting reducing agents in biological systems, utilizing sulfoxide and naphthalimide units, may indicate potential research avenues for 1-Ethyl-3-(4-ethylphenyl)sulfonylquinolin-4-one in creating sensitive and selective sensors for biomedical applications (Sun et al., 2018).
Eigenschaften
IUPAC Name |
1-ethyl-3-(4-ethylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-3-14-9-11-15(12-10-14)24(22,23)18-13-20(4-2)17-8-6-5-7-16(17)19(18)21/h5-13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTZMUKTHPESSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(4-ethylphenyl)sulfonylquinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

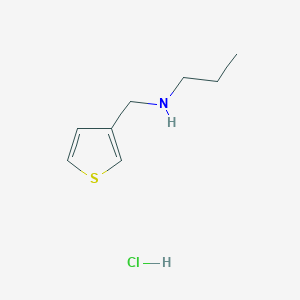


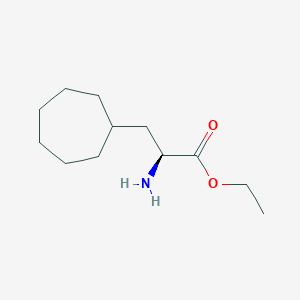
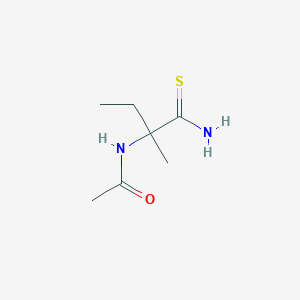

![N-cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2501882.png)
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2501887.png)
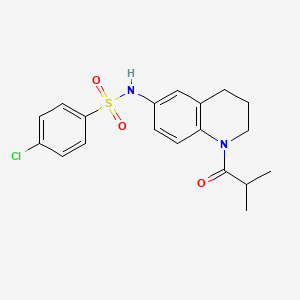

![N-(4-fluorophenyl)-2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2501891.png)
![3-benzyl-1-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-hydroxy-2(1H)-pyridinone](/img/structure/B2501892.png)
